![molecular formula C12H23N3O2 B2886270 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea CAS No. 1796041-33-2](/img/structure/B2886270.png)
1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea, also known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPU is a polar, aprotic solvent that is commonly used in organic chemistry for its ability to dissolve a wide range of compounds. In
作用機序
The mechanism of action of 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea is not well understood. However, it is believed that 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea acts as a Lewis base, forming complexes with metal ions and other electron-deficient species. This allows for the activation of certain reactions, making 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea an effective catalyst.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea has also been shown to have low acute toxicity in animal studies.
実験室実験の利点と制限
One of the main advantages of 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea is its ability to dissolve a wide range of compounds. This makes it a valuable solvent in organic chemistry. Additionally, 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea has been shown to be an effective catalyst in various reactions, making it a useful tool in synthetic chemistry.
One limitation of 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea is its relatively high cost compared to other solvents. Additionally, 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea is not compatible with certain compounds, such as strong acids and bases, which can limit its use in some reactions.
将来の方向性
There are several potential future directions for research on 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea. One area of interest is the development of new synthetic methods that utilize 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea and its potential applications in other fields, such as medicine and materials science.
Conclusion
In conclusion, 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea, or 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea, is a polar, aprotic solvent that has gained significant attention in scientific research due to its unique properties. 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea is commonly used as a solvent and catalyst in organic chemistry, and has potential applications in other fields as well. While there is still much to be learned about the mechanism of action and potential uses of 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea, it is clear that this compound has a promising future in scientific research.
合成法
1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea can be synthesized through a simple reaction between 1,1-dimethylhydrazine and 4-(2-methylpropanoyl)-1-piperidinylidene-4,5-dihydro-1H-imidazol-2(3H)-one. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then purified through a series of recrystallization steps to obtain pure 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea.
科学的研究の応用
1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea has a wide range of applications in scientific research. It is commonly used as a solvent in organic chemistry due to its ability to dissolve a wide range of compounds. Additionally, 1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea has been shown to be an effective catalyst in various reactions, including the synthesis of cyclic carbonates and the reduction of nitro compounds.
特性
IUPAC Name |
1,1-dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-9(2)11(16)15-7-5-10(6-8-15)13-12(17)14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCSBMBPNCIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate](/img/structure/B2886188.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)
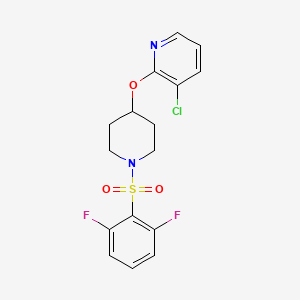
![N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide](/img/structure/B2886192.png)
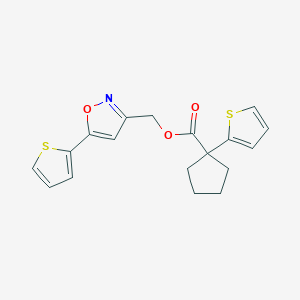
![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide](/img/structure/B2886197.png)

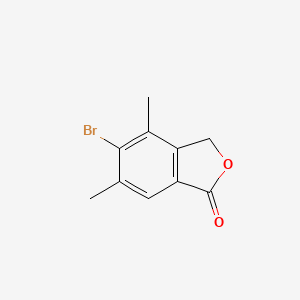
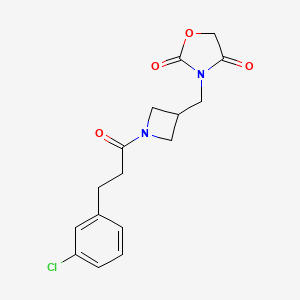
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)
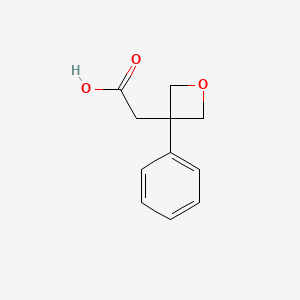
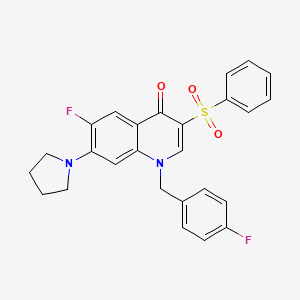
![N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886209.png)